molecular formula C21H32N2OS B2634615 2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide CAS No. 2034531-18-3

2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide

Cat. No.: B2634615
CAS No.: 2034531-18-3
M. Wt: 360.56
InChI Key: ZMOFMUCVSCEMKM-UHFFFAOYSA-N
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Description

2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of the central nervous system. This synthetic small molecule belongs to a class of compounds that are frequently investigated for their potential to interact with G-protein coupled receptors (GPCRs). Its structure, which incorporates a 2-phenylbutanamide group linked to a piperidine-methyl moiety that is further substituted with a tetrahydro-2H-thiopyran ring, is characteristic of ligands designed to target neuroreceptors . Compounds with similar structural features, such as the 4-anilidopiperidine scaffold, have been extensively explored as potent opioid receptor ligands . These ligands are crucial research tools for scientists aiming to understand pain pathways, develop novel analgesics, and elucidate the structure-activity relationships (SAR) of receptor interactions. The presence of the tetrahydro-2H-thiopyran (thiopyran) ring is a notable feature, as incorporating sulfur-containing heterocycles can profoundly influence a compound's binding affinity, selectivity, and metabolic profile. Researchers utilize this compound in vitro and in vivo studies to probe its mechanism of action, binding affinity, and functional activity at specific receptor subtypes. It is intended for use in assay development, high-throughput screening, and preclinical research to advance the discovery of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2OS/c1-2-20(18-6-4-3-5-7-18)21(24)22-16-17-8-12-23(13-9-17)19-10-14-25-15-11-19/h3-7,17,19-20H,2,8-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOFMUCVSCEMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the tetrahydrothiopyran moiety, and the final coupling with the phenylbutanamide group. Common reagents used in these steps include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions, particularly at the sulfur atom in the tetrahydrothiopyran ring.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the phenylbutanamide group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the piperidine ring can lead to various reduced derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of receptor binding and signal transduction due to its complex structure.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may have applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The compound’s structure suggests that it could interact with multiple pathways, potentially leading to a variety of biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thiopyran-containing molecules. Examples include:

    N-phenylpiperidine derivatives: These compounds share the piperidine core and may have similar biological activities.

    Thiopyran derivatives:

Uniqueness

What sets 2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and potential applications. This makes it a versatile compound for research and development in various fields.

Biological Activity

2-Phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure composed of a phenyl group, a butanamide moiety, and a piperidine ring substituted with a tetrahydrothiopyran group. Its molecular formula is C19H28N2O2SC_{19}H_{28}N_{2}O_{2}S and it has a molecular weight of approximately 348.5 g/mol.

Property Value
Molecular FormulaC19H28N2O2SC_{19}H_{28}N_{2}O_{2}S
Molecular Weight348.5 g/mol
CAS Number2034531-10-5

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of antimicrobial and anti-inflammatory effects.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been suggested based on its interaction with specific receptors involved in inflammatory responses. The presence of the piperidine and thiopyran rings may enhance its interaction with biological macromolecules, potentially leading to reduced inflammation .

The proposed mechanism involves the compound's binding to specific enzymes or receptors, facilitated by hydrogen bonding and hydrophobic interactions due to its functional groups. This interaction may inhibit certain biological pathways, contributing to its antimicrobial and anti-inflammatory effects.

Case Studies

  • Study on Antibacterial Activity : A combinatorial library including similar compounds demonstrated significant antibacterial activity against respiratory pathogens. The findings support the hypothesis that derivatives of tetrahydrothiopyran can be optimized for enhanced efficacy .
  • Pharmacological Evaluation : In vitro studies assessing the interaction of related compounds with various biological targets indicated promising results in modulating receptor activity, which could be extrapolated to predict the behavior of this compound .

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